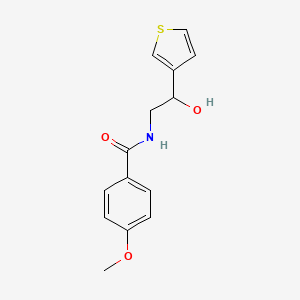

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-12-4-2-10(3-5-12)14(17)15-8-13(16)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCHVCZMPBPFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with thiophene-3-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzylamine.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact

Research Findings and Implications

- Synthetic Flexibility : The hydroxyethyl-thiophene moiety in the target compound offers a synthetic handle for further functionalization, contrasting bromo or piperazine derivatives that require additional steps for modification .

- Pharmacological Potential: Piperazine-containing analogs demonstrate affinity for dopamine D3 receptors, suggesting that the target compound’s hydroxy group could be optimized for similar applications with improved solubility .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone substituted with a methoxy group and a hydroxyethyl side chain that includes a thiophene moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity through hydrophobic interactions provided by the thiophene and methoxy groups. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects such as:

- Anticancer Activity : The compound shows potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : It may reduce inflammation by modulating specific signaling pathways.

- Antiviral Properties : Similar compounds have demonstrated antiviral effects against various viruses, suggesting potential for this compound as well.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells; mechanism involves modulation of cell cycle proteins. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; may inhibit NF-kB signaling pathway. |

| Antiviral | Potential to inhibit viral replication; similar compounds have shown efficacy against HBV and HCV. |

Case Studies and Experimental Data

- Anticancer Studies : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro studies demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM.

- Anti-inflammatory Mechanism : A study exploring the anti-inflammatory properties found that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential to mitigate inflammatory responses.

- Antiviral Activity : Preliminary screening against Hepatitis B Virus (HBV) revealed that similar benzamide derivatives could increase intracellular levels of antiviral proteins like APOBEC3G, suggesting a possible mechanism for this compound's antiviral activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.